Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-Bromo-2-chloro-N-cyclopropylbenzamide
Technical Whitepaper: Structural Analysis and Synthetic Utility of 4-Bromo-2-chloro-N-cyclopropylbenzamide
The following technical guide provides an in-depth structural and synthetic analysis of 4-bromo-2-chloro-N-cyclopropylbenzamide , a critical halogenated scaffold in modern medicinal chemistry.
[1][2]
Executive Summary
4-Bromo-2-chloro-N-cyclopropylbenzamide (CAS: 893420-20-7 ) is a di-halogenated benzamide derivative widely utilized as a pharmacophore building block.[1][2][3][4][5] Its structural significance lies in the orthogonal reactivity of its halogen substituents: the 4-bromo position serves as a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 2-chloro substituent provides steric influence and metabolic blockade.[1][2] The N-cyclopropyl amide moiety is strategically employed to enhance metabolic stability (reducing CYP450 clearance) and improve lipophilicity compared to primary amides.[2] This compound is a documented intermediate in the synthesis of Renin inhibitors (cardiovascular targets) and GSK-3β inhibitors (diabetes and oncology).
Molecular Architecture & Physicochemical Profile[2]
Structural Identity
The molecule consists of a trisubstituted benzene ring linked to a cyclopropylamine through an amide bond. The ortho-chloro substituent forces the amide bond out of planarity with the phenyl ring due to steric repulsion (allylic strain), creating a distinct 3D conformation that impacts binding affinity in enzyme pockets.
| Property | Value | Notes |
| IUPAC Name | 4-bromo-2-chloro-N-cyclopropylbenzamide | |
| CAS Registry | 893420-20-7 | Validated identifier |
| Molecular Formula | C₁₀H₉BrClNO | |
| Molecular Weight | 274.54 g/mol | Calculated (Br⁷⁹/Cl³⁵ dominant) |
| Exact Mass | 272.9556 | Monoisotopic |
| LogP (Predicted) | ~2.4 - 2.8 | Moderate lipophilicity; CNS penetrant potential |
| TPSA | 29.10 Ų | Polar surface area dominated by amide |
| H-Bond Donors/Acceptors | 1 / 1 | Amide NH / Carbonyl O |
Isotopic Signature (Mass Spectrometry)
For researchers validating this compound via LC-MS, the presence of both Bromine and Chlorine creates a unique isotopic cluster.
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M+ (100%) : ^79^Br + ^35^Cl
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M+2 (~130%) : (^81^Br + ^35^Cl) and (^79^Br + ^37^Cl) overlap.
-
M+4 (~30%) : ^81^Br + ^37^Cl
-
Diagnostic Rule: Look for a "1 : 1.3 : 0.3" intensity ratio in the molecular ion cluster, distinguishing it from mono-halogenated species.
Synthetic Pathway & Process Chemistry[1][6][9][10][11]
The synthesis of 4-bromo-2-chloro-N-cyclopropylbenzamide is typically achieved via nucleophilic acyl substitution.[1] Due to the steric hindrance of the ortho-chloro group, the Acid Chloride Method is often preferred over direct coupling agents (like EDC/HOBt) to ensure complete conversion.
Reaction Workflow (DOT Visualization)
Figure 1: Two-step activation and amidation pathway for the synthesis of the target benzamide.
Detailed Experimental Protocol
Self-Validating Methodology for 10g Scale
Step 1: Acid Chloride Formation
-
Charge: Suspend 4-bromo-2-chlorobenzoic acid (10.0 g, 42.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Activate: Add catalytic DMF (2 drops) followed by slow addition of oxalyl chloride (4.4 mL, 51 mmol) or thionyl chloride.
-
Reaction: Stir at room temperature (or reflux for SOCl₂) until gas evolution (HCl/CO/CO₂) ceases and the solid dissolves completely (approx. 2–4 hours).
-
Isolation: Concentrate in vacuo to remove excess chlorinating agent. The residue (acid chloride) is used immediately to prevent hydrolysis.
Step 2: Amide Coupling
-
Setup: Dissolve the crude acid chloride in anhydrous DCM (80 mL) and cool to 0°C under nitrogen.
-
Addition: Prepare a solution of cyclopropylamine (3.5 mL, 51 mmol) and triethylamine (7.1 mL, 51 mmol) in DCM (20 mL). Add this dropwise to the acid chloride solution, maintaining temp < 5°C.
-
Causality: The ortho-chloro group creates steric bulk; low temperature prevents side reactions, while the base neutralizes the generated HCl to drive equilibrium.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2][6]
-
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for biological assays.
Structural Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria:
^1^H NMR (400 MHz, DMSO-d₆)
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Amide NH: ~8.50 ppm (broad doublet, exchangeable).
-
Aromatic Region:
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Cyclopropyl Region:
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CH (methine): ~2.85 ppm (multiplet).
-
CH₂ (methylene): ~0.50–0.70 ppm (two multiplets, 4H total). Distinctive high-field signals.
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Functional Group Analysis (IR)
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3280 cm⁻¹: N-H stretch (secondary amide).
-
1645 cm⁻¹: C=O stretch (Amide I band).
-
~600–800 cm⁻¹: C-Cl and C-Br stretches (fingerprint region).[1][2]
Application in Drug Discovery[6][9][11][13][14]
This scaffold is not merely an end-product but a versatile intermediate.[1][2][7]
-
Suzuki-Miyaura Coupling: The C-Br bond is significantly more reactive than the C-Cl bond.[1][2] Researchers can selectively couple aryl boronic acids at the 4-position without affecting the 2-chloro substituent.[1][2]
-
Metabolic Stability: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but possesses higher metabolic stability against oxidation. It also restricts the conformational freedom of the N-substituent, potentially locking the molecule into a bioactive conformation.
-
Therapeutic Relevance:
References
-
PubChem. (2024). Compound Summary: 4-bromo-N-cyclopropylbenzamide derivatives. National Library of Medicine. Retrieved from [Link]
- Cohen, N., et al. (2010). Renin Inhibitors and Methods of Use. World Intellectual Property Organization, Patent WO2010114978A1. (Describes the synthesis of the scaffold via acid chloride route).
- Peat, A. J., et al. (2008). Novel GSK-3 Inhibitors for the Treatment of Diabetes.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[8] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Review of the cyclopropyl pharmacophore).
Sources
- 1. 426265-73-8|4-Bromo-2-chlorobenzamide|BLD Pharm [bldpharm.com]
- 2. 2990385-86-7|(3-Azabicyclo[3.1.0]hexan-3-yl)(4-bromo-2-chlorophenyl)methanone|BLD Pharm [bldpharm.com]
- 3. 1328062-78-7|3-Bromo-5-chloro-n-cyclopropyl-benzamide|BLD Pharm [bldpharm.com]
- 4. 1183520-06-0|(5-Bromo-2-chlorophenyl)(4-(dimethylamino)piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 5. 893420-20-7|4-Bromo-2-chloro-N-cyclopropylbenzamide|BLD Pharm [bldpharm.com]
- 6. 1255099-63-8|2-Bromo-4-chloro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
